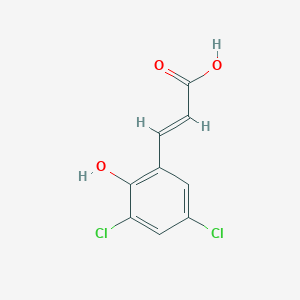

3,5-Dichloro-2-hydroxycinnamic acid

Description

Significance of the Cinnamic Acid Scaffold in Chemical Biology Research

The cinnamic acid scaffold is a privileged structure in chemical biology due to its inherent biological activities and its amenability to chemical modification. nih.govbeilstein-journals.org Naturally occurring cinnamic acid derivatives, such as caffeic acid, ferulic acid, and p-coumaric acid, are found in a variety of plant-based foods and have been investigated for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govjocpr.comeurekaselect.com The presence of three distinct functional groups—the carboxylic acid, the alkene, and the aromatic ring—provides multiple points for synthetic alteration, allowing researchers to fine-tune the molecule's properties to enhance its biological efficacy or to explore new therapeutic applications. beilstein-journals.org This structural versatility has led to the generation of extensive libraries of cinnamic acid derivatives with a broad spectrum of pharmacological activities, including neuroprotective, antidiabetic, and antiviral effects. nih.govresearchgate.net

The biological activities of cinnamic acid derivatives are often attributed to the nature and position of substituents on the phenyl ring. nih.gov For instance, the presence of hydroxyl groups can contribute to antioxidant activity, while other modifications can influence properties like lipophilicity, which is crucial for a compound's ability to cross biological membranes. nih.govrsc.org The ongoing challenge of drug resistance and the need for more effective therapies for chronic diseases have further fueled research into cinnamic acid-based compounds as promising therapeutic agents. nih.gov

Overview of Halogenated Hydroxycinnamic Acid Derivatives as Subjects of Scholarly Investigation

The introduction of halogen atoms into the hydroxycinnamic acid scaffold has emerged as a significant area of research. Halogenation can profoundly influence a molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, thereby modulating its biological activity. nih.gov For example, the addition of halogens to the side chain of cinnamic acid has been shown to increase its growth inhibitory effect against bacteria. jocpr.com

Scholarly investigations into halogenated hydroxycinnamic acid derivatives have explored their potential as antimicrobial and anticancer agents. nih.govelsevierpure.com Research has shown that the presence of an electron-withdrawing group, such as a halogen, on the phenyl ring can enhance the anti-leishmanicidal activity of certain cinnamic acid derivatives. mdpi.com Furthermore, studies have indicated that halogenated cinnamic acid derivatives can exhibit significant CNS depressant activity. jocpr.com The strategic placement of halogens can lead to compounds with improved potency and selectivity for specific biological targets. nih.gov

Rationale for Focused Research on 3,5-Dichloro-2-hydroxycinnamic Acid and its Analogues

The specific focus on 3,5-dichloro-2-hydroxycinnamic acid and its analogues stems from the promising biological activities observed in related halogenated compounds. The presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring, combined with a hydroxyl group at the 2 position, creates a unique electronic and steric environment that can lead to novel pharmacological properties.

Research into analogues of this compound, such as those incorporating a 3,5-dichloro-2-hydroxyphenyl substituent, has demonstrated significant antimicrobial activity against multidrug-resistant pathogens, including Gram-positive bacteria and drug-resistant fungi. nih.govelsevierpure.com Furthermore, certain derivatives have shown promising anticancer activity. nih.gov The rationale for this focused research is to systematically explore the structure-activity relationships of these dichlorinated hydroxycinnamic acid derivatives to develop new and effective therapeutic agents. nih.govnih.gov By synthesizing and evaluating a range of analogues, researchers aim to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for potential clinical development. rsc.orgnih.gov

Interactive Data Table: Biological Activities of Cinnamic Acid Derivatives

| Compound/Derivative | Biological Activity | Reference |

| Cinnamic Acid | Antioxidant, Antimicrobial, Anticancer, Neuroprotective, Anti-inflammatory, Antidiabetic | nih.gov |

| Caffeic Acid | Antioxidant, Hepatoprotective | jocpr.com |

| Ferulic Acid | Insulin-releasing agent, Antioxidant | jocpr.com |

| Isobutyl Cinnamate (B1238496) | Antibacterial, Antifungal | jocpr.com |

| Dibromo Cinnamic Acid | Antibacterial, Antifungal | jocpr.com |

| 3,5-dichloro-2-hydroxyphenyl analogues | Antimicrobial, Anticancer | nih.govelsevierpure.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O3/c10-6-3-5(1-2-8(12)13)9(14)7(11)4-6/h1-4,14H,(H,12,13)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHSKKBWGAASPH-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=CC(=O)O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1/C=C/C(=O)O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research on Biological Activities and Mechanistic Insights

Antimicrobial Research Investigations

The search for novel antimicrobial agents is a critical endeavor in the face of rising drug resistance. Derivatives of cinnamic acid, a compound widely found in the plant kingdom, have shown promise in this area. mdpi.com This article focuses on the antimicrobial properties of a specific synthetic derivative, 3,5-Dichloro-2-hydroxycinnamic acid, and related halogenated cinnamic acid scaffolds.

Antibacterial Efficacy Studies

The antibacterial potential of 3,5-Dichloro-2-hydroxycinnamic acid and its derivatives has been explored against a range of both Gram-positive and Gram-negative bacteria.

Derivatives of 3,5-dichloro-2-hydroxyphenyl have demonstrated notable, structure-dependent antimicrobial activity against several multidrug-resistant Gram-positive pathogens. ktu.edumdpi.com Research has focused on clinically significant bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile. ktu.edumdpi.com

Of particular interest is the activity against vancomycin-intermediate S. aureus (VISA). ktu.edumdpi.com The emergence of VISA strains presents a significant therapeutic challenge, as vancomycin (B549263) is often a last-resort antibiotic for serious Gram-positive infections. mdpi.comnih.gov Studies have shown that certain compounds incorporating the 3,5-dichloro-2-hydroxyphenyl moiety exhibit promising activity against VISA strains, highlighting their potential as scaffolds for further development. ktu.edumdpi.com For instance, a 5-fluorobenzimidazole derivative with this substituent was found to be four times more potent than clindamycin (B1669177) against a methicillin-resistant S. aureus (MRSA) strain. ktu.edumdpi.com

The antimicrobial activity of cinnamic acid derivatives is often attributed to the presence of ester and amide groups. jocpr.com Synthetic derivatives of cinnamic acid with a 4-chloro-2-mercaptobenzenesulfonamide moiety have also shown activity against high-level aminoglycoside resistant (HLAR) and vancomycin-resistant Enterococcus (VRE) strains. nih.gov

Table 1: Antibacterial Activity of 3,5-Dichloro-2-hydroxyphenyl Derivatives against Gram-Positive Pathogens

| Compound/Derivative | Pathogen | Activity | Reference |

|---|---|---|---|

| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | S. aureus, E. faecalis, C. difficile | Structure-dependent antimicrobial activity | ktu.edumdpi.com |

| Compound 14 and 24b (derivatives) | Vancomycin-intermediate S. aureus | Promising activity | ktu.edumdpi.com |

| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | Methicillin-resistant S. aureus TCH 1516 | Four-fold stronger than clindamycin | ktu.edumdpi.com |

| 5-Methyl benzimidazole (B57391) 22b (derivative) | S. aureus TCH 1516 | MIC 64 µg/mL | mdpi.com |

| Compound 21b (R = 3,5-diCl) | S. aureus TCH 1516, C. difficile AR-1067 | MIC 32 and 64 µg/mL | mdpi.com |

MIC: Minimum Inhibitory Concentration

While many cinnamic acid derivatives show broad-spectrum activity, their efficacy against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae can vary. nih.govjocpr.com Some studies indicate that certain hydroxycinnamic acids have weaker activity against Gram-negative bacteria compared to Gram-positive ones. mdpi.com However, research into specific derivatives continues. For example, some studies have investigated the activity of cinnamic acid derivatives against E. coli. nih.gov The ability of E. coli to utilize some aromatic acids as a carbon source highlights the complex interactions between these compounds and bacteria. nih.gov

Halogenation of the cinnamic acid scaffold is a key strategy for enhancing antimicrobial activity. mdpi.com The presence of chlorine atoms, as seen in 3,5-Dichloro-2-hydroxycinnamic acid, can significantly influence the biological properties of the molecule. mdpi.com

Cinnamic acids and their derivatives are known to inhibit the growth of a wide variety of microorganisms. nih.gov The broad-spectrum potential of these compounds is a significant area of research, with studies reporting activity against both Gram-positive and Gram-negative bacteria. mdpi.com The antimicrobial action is thought to involve mechanisms such as disruption of the bacterial cell membrane. mdpi.com The lipophilicity introduced by halogenation can enhance this effect. conicet.gov.ar

Antifungal Efficacy Studies

In addition to antibacterial properties, derivatives of 3,5-Dichloro-2-hydroxycinnamic acid have been investigated for their antifungal activity against a range of pathogenic fungi.

Research has demonstrated that these compounds show promise against clinically important yeasts and molds, including Candida albicans and Aspergillus niger. ktu.edumdpi.comnih.govjocpr.comnih.gov The antifungal activity of cinnamic acid derivatives is a well-established area of study. jocpr.com

A significant finding is the activity of certain hydrazone derivatives bearing a 5-nitrothien-2-yl moiety against multidrug-resistant Candida auris isolates, with a minimum inhibitory concentration (MIC) of 16 µg/mL. ktu.edumdpi.com These derivatives also showed promising activity against azole-resistant Aspergillus fumigatus strains. ktu.edumdpi.com The ability to combat drug-resistant fungal pathogens is of paramount importance in public health. ktu.edumdpi.com

Other studies have looked at the effects of related compounds, such as 3,5-dicaffeoylquinic acid, on Aspergillus fumigatus biofilms. nih.govnih.gov While not a direct study of 3,5-Dichloro-2-hydroxycinnamic acid, it highlights the potential of related structures to interfere with fungal growth and virulence.

Table 2: Antifungal Activity of 3,5-Dichloro-2-hydroxyphenyl Derivatives

| Compound/Derivative | Fungal Pathogen | Activity | Reference |

|---|---|---|---|

| Hydrazone with 5-nitrothien-2-yl moiety | Multidrug-resistant C. auris isolates | MIC 16 µg/mL | ktu.edumdpi.com |

| Hydrazone with 5-nitrothien-2-yl moiety | Azole-resistant A. fumigatus strains | Promising activity | ktu.edumdpi.com |

MIC: Minimum Inhibitory Concentration

Antiviral Research

The antiviral potential of cinnamic acid derivatives has also been a subject of investigation. Studies have explored their activity against a variety of viruses.

Research has indicated that some cinnamic acid derivatives exhibit anti-dengue virus properties. beilstein-journals.org Furthermore, there is interest in the anti-tuberculosis activity of certain cinnamic acid derivatives, which is particularly relevant given that Mycobacterium tuberculosis is a bacterium with a unique cell wall that can be targeted by specific antimicrobial agents. nih.govresearchgate.net Some studies have used Mycobacterium smegmatis as a non-pathogenic model for M. tuberculosis in initial screening, with promising results for some cinnamoyl amides. nih.gov

While direct research on 3,5-Dichloro-2-hydroxycinnamic acid against the Tobacco Mosaic Virus was not prominently found, the broader class of cinnamic acid derivatives has been explored for various antiviral applications. beilstein-journals.org

Proposed Mechanisms of Antimicrobial Action

The antimicrobial efficacy of cinnamic acid derivatives is attributed to several mechanisms of action. One of the proposed mechanisms involves the disruption of bacterial cell integrity. For instance, hydroxycinnamic acids can cause increased ion leakage and a greater influx of protons into bacterial cells. mdpi.com Specifically, p-coumaric acid has been shown to disrupt bacterial cell membranes and bind to bacterial genomic DNA, thereby inhibiting cellular functions and leading to cell death. frontiersin.org Some studies suggest that these compounds can lead to persistent membrane depolarization. nirmauni.ac.in

Another key mechanism is the inhibition of essential cellular processes. Chloramphenicol, an antibiotic, acts by binding to the 50S ribosomal subunit in bacteria, which in turn inhibits protein synthesis. mdpi.com It is plausible that derivatives of 3,5-dichloro-2-hydroxycinnamic acid could operate through similar or related pathways to exert their antimicrobial effects.

Anticancer Research Investigations

The scientific community has shown considerable interest in cinnamic acid and its derivatives as a foundation for developing new anticancer agents. nih.govnih.govresearchgate.net The versatility of the cinnamic acid structure allows for various chemical modifications, making it a "privileged scaffold" in the design of potential anticancer drugs. nih.govtandfonline.com

Derivatives of 3,5-dichloro-2-hydroxycinnamic acid have demonstrated notable cytostatic activity in laboratory settings against a range of human cancer cell lines. Specifically, a derivative of 3,5-dichloro-2-hydroxyphenyl has shown significant anticancer activity against the A549 human pulmonary cancer cell line. nih.govnih.govelsevierpure.com Research has also documented the cytotoxic effects of various cinnamic acid analogues on cell lines such as SKG, AMN3, MCF-7, and HeLa. researchgate.net

For example, one study reported that a 3,5-dichloro derivative of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited markedly increased anticancer activity, reducing the viability of A549 cells to 36.0%. nih.gov Another cinnamide–thiadiazole hybrid showed potent antiproliferative activity against MCF-7 (breast cancer) and A549 cell lines, with IC50 values of 0.763 μΜ and 1.415 μΜ, respectively. tandfonline.com

A crucial aspect of the anticancer potential of these compounds lies in their ability to inhibit enzymes and other molecular targets that are vital for cancer development and progression.

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in the regulation of gene expression. Their abnormal function can lead to uncontrolled cell growth and tumor formation. researchgate.net Cinnamic acid derivatives, particularly N-hydroxycinnamamide-based compounds, have been identified as potent histone deacetylase inhibitors (HDACIs). researchgate.netacs.org Some of these derivatives have shown dual selectivity, inhibiting both HDAC1 and HDAC3. acs.org The core CoREST complex, which includes HDAC1, is involved in epigenetic silencing, and its activity can be modulated by related compounds. elifesciences.org

Oncogenic Protein Kinase Inhibition: Protein kinases are essential for cellular signaling pathways that control cell growth, differentiation, and survival. nih.govgoogle.com The inhibition of oncogenic protein kinases is a key strategy in cancer therapy. imrpress.com Cinnamic acid derivatives have been designed and synthesized as inhibitors of these kinases. nih.gov The mode of inhibition can vary, ranging from ATP-competitive to non-competitive mechanisms. nih.gov

The inherent biological activity and modifiable structure of cinnamic acid have made it a valuable scaffold for creating novel anticancer agents. nih.govtandfonline.com Researchers are actively exploring the synthesis of new derivatives and hybrids to enhance their efficacy and selectivity. nih.govnih.govnih.govelsevierpure.com This includes the development of compounds that target specific molecular pathways involved in cancer. biointerfaceresearch.com

Antioxidant Research Investigations

Hydroxycinnamic acids and their derivatives are recognized for their potent antioxidant properties. nih.govrsc.orgnih.gov This activity is largely attributed to their ability to scavenge free radicals and chelate transition metals. core.ac.uknih.gov

The radical scavenging ability of these compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. nih.govekb.egthieme-connect.com The antioxidant capacity is often influenced by the number and position of hydroxyl groups on the phenolic ring. core.ac.uk Studies have shown a correlation between the redox potentials of hydroxycinnamic acids and their antioxidant activity as measured by the DPPH assay. nih.gov All the compounds, as well as caffeic acid itself, exhibit an antioxidant activity higher than standard antioxidants like Trolox and vitamin E in both DPPH and ABTS assays. core.ac.uk

Based on a comprehensive review of available scientific literature, there is currently no specific research data available for the biological activities of the chemical compound 3,5-Dichloro-2-hydroxycinnamic acid .

Extensive searches for this particular molecule in relation to the requested research areas did not yield any specific results. The existing body of research focuses on the broader class of hydroxycinnamic acids (HCAs) and their more common derivatives, such as caffeic acid, ferulic acid, sinapic acid, and chlorogenic acid. nih.govnih.govd-nb.inforesearchgate.netmdpi.commdpi.comcore.ac.uktaylorandfrancis.commdpi.comresearchgate.net

While studies have been conducted on other chlorinated compounds, for instance, derivatives containing a 3,5-dichloro-2-hydroxyphenyl group on a different molecular structure nih.gov or other isomers like 3,4-dichlorocinnamic acid, researchgate.net these findings are not directly applicable to 3,5-Dichloro-2-hydroxycinnamic acid.

Consequently, it is not possible to provide an article that focuses solely on the specified compound and adheres to the requested outline, as no published data exists for the following topics for 3,5-Dichloro-2-hydroxycinnamic acid:

Modulation of Oxidative Stress Pathways and Enzymatic Antioxidants

Anti-inflammatory Research

Neuroprotective Research (including the prevention of alpha-synuclein (B15492655) amyloid transformation)

Enzyme Inhibition Studies (Acetylcholinesterase, Butyrylcholinesterase, Tyrosinase, α-glucosidase)

Antiglycation Properties and Advanced Glycation End Products (AGEs) Inhibition

Other Investigated Biological Activities (Hepatoprotective, Antidiabetic, Antileishmaniasis, Antimetastatic)

To fulfill the request would require extrapolating data from related but chemically distinct compounds, which would be scientifically inaccurate and violate the specific constraints of the query. Further research is required to determine the biological profile of 3,5-Dichloro-2-hydroxycinnamic acid.

Structure Activity Relationship Sar Studies

Impact of Substituent Groups on Biological Activity

The presence and positioning of various functional groups on the cinnamic acid scaffold are pivotal in defining the biological profile of 3,5-dichloro-2-hydroxycinnamic acid.

Influence of Halogenation (e.g., Dichloro Substitution) on Antimicrobial Efficacy

Halogenation, particularly the introduction of chlorine atoms, has been shown to significantly enhance the antimicrobial properties of cinnamic acid derivatives. The presence of halogens on the phenyl ring can increase the lipophilicity of the compound, which may facilitate its passage through microbial cell membranes. nih.govresearchgate.net Studies on various halogenated cinnamic acid derivatives have demonstrated that the type, number, and position of the halogen substituents affect their biological activity. nih.gov

For instance, the bromination of the double bond in the cinnamic acid side chain has been found to increase antimicrobial activity. researchgate.netnih.gov Specifically, dibromo cinnamic acid has exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as notable antifungal properties. jocpr.com This suggests that the addition of halogens can be a key strategy in augmenting the growth-inhibitory effects of cinnamic acid. jocpr.com Halogenated derivatives have also been shown to inhibit bacterial communication and biofilm formation, indicating their potential as effective antibacterial agents. researchgate.net

While direct studies on the antimicrobial efficacy of the specific 3,5-dichloro substitution pattern are not extensively detailed in the provided results, the general trend observed with halogenated cinnamic acids suggests that the two chlorine atoms on the phenyl ring of 3,5-dichloro-2-hydroxycinnamic acid likely contribute positively to its antimicrobial potential.

Role of Hydroxyl and Carboxylic Groups in Activity Modulation

The hydroxyl (-OH) and carboxylic acid (-COOH) groups are fundamental to the biological activity of hydroxycinnamic acids. core.ac.uk The hydroxyl group, particularly its position on the phenyl ring, is a key determinant of antioxidant activity. mdpi.comatamanchemicals.com It acts as a hydrogen donor to scavenge free radicals, and the stability of the resulting phenoxyl radical influences the compound's antioxidant capacity. nih.gov Dihydroxy derivatives of cinnamic acid generally exhibit stronger antioxidant activity than their monohydroxy counterparts. mdpi.com

Effects of Electron-Withdrawing Groups on Biological Efficacy

The electronic properties of substituents on the phenyl ring play a critical role in the biological efficacy of cinnamic acid derivatives. Electron-withdrawing groups (EWGs), such as the chlorine atoms in 3,5-dichloro-2-hydroxycinnamic acid, can significantly impact the molecule's reactivity and its interactions with biological targets.

Several studies have indicated that the introduction of EWGs can enhance the antibacterial and antifungal activity of cinnamic acid derivatives. nih.gov For instance, cinnamic acid derivatives with EWGs on the phenyl ring have shown improved anti-tuberculosis activity. nih.gov In some cases, EWGs at the para-position of the phenyl ring have been found to be particularly favorable for significant anti-TB activity. nih.gov Similarly, the presence of EWGs has been linked to increased efficacy in other biological contexts as well. researchgate.netnih.gov

However, the effect of EWGs can be complex and context-dependent. While some studies report enhanced activity, others have found that the introduction of EWGs like halogens can decrease activity against certain targets, such as the accumulation of amyloid-β. nih.gov The presence of two chlorine atoms, which are strong EWGs, in 3,5-dichloro-2-hydroxycinnamic acid is therefore expected to have a pronounced effect on its biological efficacy, likely by altering its electronic distribution and interaction with molecular targets.

Correlation between Chemical Structure and Molecular Target Interaction

The biological activity of a compound is a direct consequence of its interaction with specific molecular targets within a biological system. The chemical structure of 3,5-dichloro-2-hydroxycinnamic acid is intrinsically linked to how it binds and modulates the function of these targets. researchgate.netrsdjournal.org

For example, in the context of enzyme inhibition, the substituents on the phenyl ring can influence how the molecule fits into the enzyme's binding pocket. nih.gov Docking studies have shown that cinnamic acid derivatives can locate within the catalytic center of enzymes like tyrosinase. nih.govresearchgate.net The specific substitution pattern of 3,5-dichloro-2-hydroxycinnamic acid would dictate its preferred binding orientation and affinity for its molecular targets.

Furthermore, the α,β-unsaturated carbonyl moiety present in the cinnamic acid structure is a Michael acceptor, which can potentially react with nucleophilic residues in cellular targets through Michael addition, leading to covalent modification and modulation of target function. rsc.org This reactivity is a key feature in the anticancer activity of many cinnamic acid derivatives. rsc.org

Structure-Activity Relationships in Antioxidant Efficacy

The antioxidant properties of hydroxycinnamic acids are strongly dependent on their molecular structure. nih.gov The key structural features responsible for this activity are the presence and position of hydroxyl groups on the phenyl ring and the unsaturated side chain. core.ac.ukatamanchemicals.com

The primary mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical must be stabilized to prevent it from becoming a pro-oxidant. The number and position of hydroxyl groups play a crucial role in this process. nih.gov Generally, a higher number of hydroxyl groups leads to greater antioxidant activity, with dihydroxy derivatives being more potent than monohydroxy derivatives. mdpi.comnih.govresearchgate.net

The presence of an ortho-dihydroxy (catechol) group is often associated with significant antioxidant activity. core.ac.uk While 3,5-dichloro-2-hydroxycinnamic acid does not possess a catechol moiety, the single hydroxyl group does contribute to its radical scavenging ability. However, some studies suggest that a single hydroxyl group may not be sufficient for potent radical scavenging activity. nih.govresearchgate.net

The introduction of electron-donating groups, such as methoxy (B1213986) groups, can enhance antioxidant activity by increasing the stability of the phenoxyl radical. mdpi.com Conversely, the impact of electron-withdrawing groups like halogens on antioxidant activity can be more varied. While some studies suggest that the presence of a bromo substituent at the ortho position to the phenolic group does not significantly influence antioxidant activity, it does increase the lipophilicity of the molecule, which could be beneficial for developing antioxidants that can act in lipid environments. nih.gov

Structural Determinants of Anticancer Activity

The anticancer potential of cinnamic acid derivatives is governed by specific structural features that enable them to interact with and modulate cellular pathways involved in cancer progression. Key structural motifs for anticancer activity include the aromatic ring, the number and position of hydroxyl groups, and the unsaturated fatty acid chain. researchgate.net

The α,β-unsaturated carbonyl moiety in the cinnamic acid structure is a critical feature for its anticancer activity. rsc.org This group acts as a Michael acceptor and can form covalent bonds with nucleophilic residues in cellular targets, such as enzymes and transcription factors, thereby inhibiting their function. rsc.org

The substitution pattern on the phenyl ring also plays a crucial role. For instance, in a series of cinnamic acid metronidazole (B1676534) ester derivatives, compounds with substitution at the meta or para position showed more potent anticancer activity than those with ortho substitution. pkusz.edu.cn This highlights the importance of the spatial arrangement of substituents for effective interaction with anticancer targets.

Furthermore, the presence of hydroxyl groups can contribute to the anticancer effects of cinnamic acid derivatives, not only through their antioxidant properties but also by participating in hydrogen bonding interactions within the active sites of target proteins. nih.gov The combination of the dichlorinated phenyl ring and the hydroxyl group in 3,5-dichloro-2-hydroxycinnamic acid likely influences its cytotoxic and antiproliferative effects on cancer cells. Studies on related compounds have shown that dichlorinated derivatives can exhibit promising cytotoxic effects on cancer cell lines. scielo.br

Below is an interactive table summarizing the structure-activity relationships discussed:

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular characterization of 3,5-Dichloro-2-hydroxycinnamic acid, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For 3,5-Dichloro-2-hydroxycinnamic acid, both ¹H (proton) and ¹³C (carbon-13) NMR would provide definitive evidence for its structure.

¹H-NMR: The ¹H-NMR spectrum would confirm the presence and connectivity of all hydrogen atoms. Key expected signals include two distinct doublets in the aromatic region, corresponding to the two non-equivalent protons on the dichlorinated benzene (B151609) ring. The vinyl protons of the acrylic acid side chain would appear as two doublets, typically with a large coupling constant characteristic of a trans configuration. A broad singlet corresponding to the phenolic hydroxyl proton and another for the carboxylic acid proton would also be anticipated, though their chemical shifts can be highly dependent on the solvent used.

¹³C-NMR: The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule. For 3,5-Dichloro-2-hydroxycinnamic acid, this would include distinct signals for the carbonyl carbon of the carboxylic acid, the two vinyl carbons, and the six carbons of the aromatic ring. The carbons bonded to chlorine atoms and the hydroxyl group would show characteristic downfield shifts.

While specific spectral data for 3,5-Dichloro-2-hydroxycinnamic acid is not widely published, the expected chemical shifts can be predicted based on data from analogous hydroxycinnamic acid derivatives.

| Proton Type | Expected ¹H Chemical Shift (δ, ppm) | Carbon Type | Expected ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | >10 (broad) | Carbonyl (-C =O) | 165-175 |

| Aromatic (Ar-H) | 7.0 - 8.0 | Aromatic (C-Cl) | 120-135 |

| Vinyl (-CH=CH-) | 6.0 - 8.0 | Aromatic (C-OH) | 150-160 |

| Phenolic (-OH) | Variable (broad) | Vinyl (-C H=C H-) | 115-145 |

Note: The table presents expected chemical shift ranges for the functional groups present in the molecule based on general principles of NMR spectroscopy.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 3,5-Dichloro-2-hydroxycinnamic acid would exhibit several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, overlapping with a sharper O-H stretch from the phenolic group. A strong absorption peak around 1680-1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Other key signals would include C=C stretching from the aromatic ring and the vinyl group (approx. 1600-1640 cm⁻¹) and C-Cl stretching vibrations, which typically appear in the fingerprint region below 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic/Carboxylic Acid | O-H Stretch | 2500-3300 (Broad) |

| Carboxylic Acid | C=O Stretch | 1680-1710 |

| Alkene / Aromatic Ring | C=C Stretch | 1600-1640 |

| Carboxylic Acid | C-O Stretch | 1210-1320 |

| Aryl Halide | C-Cl Stretch | < 800 |

Note: This table outlines the expected characteristic absorption bands for the molecule's functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The extended π-electron system of 3,5-Dichloro-2-hydroxycinnamic acid, which includes the benzene ring and the acrylic acid side chain, allows it to absorb light in the UV region. Hydroxycinnamic acid derivatives are known to be strong absorbers of UV radiation, a property that is exploited in their analysis and has led to research into their potential use as UV-filtering agents. hmdb.cajocpr.com

Studies on related compounds like caffeic acid and ferulic acid show absorption maxima (λmax) in the 310-330 nm range. jocpr.comtandfonline.com The presence of the chlorine and hydroxyl substituents on the benzene ring of 3,5-Dichloro-2-hydroxycinnamic acid would be expected to influence its absorption profile, likely resulting in a λmax within the UVA to UVB range (280-400 nm). This characteristic absorption is fundamental for its detection in HPLC analysis. oup.com

Chromatographic Separation and Quantification Methods

Chromatographic methods are indispensable for separating 3,5-Dichloro-2-hydroxycinnamic acid from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of hydroxycinnamic acids due to its high resolution and sensitivity. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the standard approach.

A typical method involves a gradient elution system where the composition of the mobile phase is changed over time. This allows for the efficient separation of compounds with different polarities. The mobile phase usually consists of an acidified aqueous solution (e.g., with acetic or formic acid to ensure the carboxylic acid remains protonated) and an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.comresearchgate.net

Pairing HPLC with a Diode Array Detector (HPLC-DAD) provides an additional layer of analytical power. The DAD detector acquires a full UV-Vis spectrum at each point in the chromatogram. This is highly advantageous for method development and analysis. For 3,5-Dichloro-2-hydroxycinnamic acid, this means that not only can it be quantified by its peak area at a specific wavelength (e.g., 320 or 330 nm), but its identity can also be confirmed by comparing its full UV spectrum with that of a reference standard. oup.compensoft.netd-nb.info This spectral information helps to distinguish the target analyte from co-eluting impurities, enhancing the reliability of the analysis. tandfonline.com

Research on various hydroxycinnamic acids has established robust HPLC-DAD methods that are validated for specificity, accuracy, precision, and linearity, forming a strong basis for the analysis of chlorinated derivatives. d-nb.info

| Parameter | Typical Condition | Source(s) |

| Column | Reversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | d-nb.info |

| Mobile Phase A | Water with 0.1-0.5% Acid (e.g., Acetic, Formic) | oup.comd-nb.info |

| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | oup.comresearchgate.net |

| Elution Mode | Gradient | oup.comd-nb.info |

| Flow Rate | 1.0 mL/min | d-nb.info |

| Detection | DAD, monitoring at ~320-330 nm | oup.comphcogj.com |

| Temperature | Ambient or controlled (e.g., 30 °C) | pensoft.netd-nb.info |

Note: This table summarizes a representative HPLC-DAD methodology suitable for the analysis of hydroxycinnamic acids.

Ultra-High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a powerful technique for the separation, identification, and quantification of 3,5-Dichloro-2-hydroxycinnamic acid. This method offers high resolution, sensitivity, and specificity, making it ideal for analyzing complex samples. researchgate.netmdpi.com The UHPLC system utilizes columns with sub-2 µm particles, enabling rapid and efficient separations with enhanced peak resolution compared to traditional HPLC. d-nb.info

The separation is typically achieved on a reversed-phase column, such as a C18, through gradient elution. d-nb.infoacs.org A binary solvent system is commonly employed, often consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). d-nb.infonih.gov The gradient starts with a high percentage of the aqueous phase, gradually increasing the organic phase concentration to elute compounds of increasing hydrophobicity. d-nb.info

Following chromatographic separation, the analyte enters the mass spectrometer, typically equipped with an electrospray ionization (ESI) source, which is well-suited for polar molecules like cinnamic acid derivatives. mdpi.com ESI generates charged molecules (ions) in the gas phase, which are then guided into the mass analyzer. mdpi.com For quantification and confirmation, the triple quadrupole mass spectrometer is often operated in the Multiple Reaction Monitoring (MRM) mode. bohrium.com This involves selecting the precursor ion (the molecular ion of 3,5-Dichloro-2-hydroxycinnamic acid) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and monitoring specific, characteristic product ions in the third quadrupole. bohrium.comnih.gov This high selectivity allows for accurate quantification even in complex biological matrices. nih.gov

Table 1: Typical UHPLC-MS/MS Parameters for Analysis of Cinnamic Acid Derivatives

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, <2 µm particle size) | d-nb.infoacs.org |

| Mobile Phase A | 0.1% Formic Acid in Water | d-nb.infonih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | d-nb.infonih.gov |

| Flow Rate | 0.3 - 0.4 mL/min | d-nb.infoacs.org |

| Column Temperature | 40 °C | d-nb.infoacs.org |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | acs.orgmdpi.com |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | bohrium.com |

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a rapid, cost-effective, and versatile planar chromatographic technique suitable for the qualitative analysis and fingerprinting of phenolic compounds, including 3,5-Dichloro-2-hydroxycinnamic acid. akjournals.comnih.gov It allows for the simultaneous analysis of multiple samples on a single plate, making it efficient for screening purposes. bdpsjournal.orgresearchgate.net

For the analysis of hydroxycinnamic acid derivatives, HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used as the stationary phase. nih.govbdpsjournal.org The "F254" designation indicates the presence of a fluorescent indicator that allows for the visualization of UV-absorbing compounds under UV light at 254 nm. researchgate.net

The separation is governed by the composition of the mobile phase. A mixture of solvents with varying polarities is used to achieve optimal separation of the target analyte from other components in the sample. bdpsjournal.org For hydroxycinnamic acids, a common mobile phase system consists of a non-polar solvent like toluene, a medium-polarity solvent like ethyl acetate (B1210297), and a polar component like formic acid to control the ionization of the acidic analytes and improve peak shape. bdpsjournal.org A representative mobile phase could be a mixture of toluene, ethyl acetate, and formic acid. bdpsjournal.orguni-giessen.de

After the plate is developed with the mobile phase and dried, the separated compounds are visualized. As an aromatic compound, 3,5-Dichloro-2-hydroxycinnamic acid will absorb UV light and can be detected as a dark spot on the fluorescent background when viewed under UV light at 254 nm. researchgate.net Further visualization can be achieved by spraying the plate with a derivatizing reagent, such as a vanillin-sulfuric acid reagent, which reacts with phenolic compounds to produce colored spots, enhancing specificity and detection. uni-giessen.de The position of the spot, defined by its retention factor (Rf) value, serves as a qualitative parameter for identification when compared against a standard of 3,5-Dichloro-2-hydroxycinnamic acid run on the same plate. nih.gov

Table 2: HPTLC System for Qualitative Analysis of Hydroxycinnamic Acids

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 | nih.govbdpsjournal.org |

| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (e.g., 5:3:2 v/v/v) | bdpsjournal.orguni-giessen.de |

| Application | Automatic HPTLC application device (e.g., Linomat) | scienceopen.com |

| Detection | UV light at 254 nm and/or 366 nm; Post-chromatographic derivatization with reagents like vanillin-sulfuric acid. | nih.govresearchgate.netuni-giessen.de |

| Identification | Comparison of Rf values and spot color with an authentic standard. | nih.gov |

Mass Spectrometry (MS) Applications in Compound Identification and Quantification

Mass spectrometry is an indispensable tool for the structural confirmation and quantification of 3,5-Dichloro-2-hydroxycinnamic acid. nih.gov When coupled with a chromatographic technique like UHPLC, it provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern of the molecule. nih.gov

In negative ionization mode (ESI-), the compound would be detected as a deprotonated molecule, [M-H]⁻. Given a molecular formula of C₉H₆Cl₂O₃, the expected m/z for the [M-H]⁻ ion would be approximately 232.96, considering the most common isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl). The presence of two chlorine atoms gives a characteristic isotopic pattern, with M+2 and M+4 peaks appearing at relative intensities dictated by the natural abundance of ³⁵Cl and ³⁷Cl, which serves as a key signature for its identification.

Tandem mass spectrometry (MS/MS) is used to generate a fragmentation pattern, which acts as a molecular fingerprint. d-nb.info For halogenated cinnamic acids, fragmentation often occurs via specific pathways. nih.govmetabolomics.se The collision-induced dissociation (CID) of the [M-H]⁻ precursor ion of 3,5-Dichloro-2-hydroxycinnamic acid would likely involve the loss of a carboxyl group (-COO) as a neutral CO₂ molecule (44 Da), a common fragmentation for carboxylic acids. mdpi.com Another potential fragmentation pathway for ortho-hydroxy substituted cinnamic acids involves cyclization and subsequent losses. nih.gov The loss of a chlorine radical is also a possible fragmentation pathway for chlorinated aromatic compounds. nih.gov These unique fragments are used for unambiguous identification and for setting up highly selective MRM transitions for quantification. nih.gov

Table 3: Predicted Mass Spectrometric Fragments for 3,5-Dichloro-2-hydroxycinnamic acid in Negative Ion Mode

| Ion Description | Proposed Fragmentation | Approximate m/z | Reference |

|---|---|---|---|

| [M-H]⁻ | Parent deprotonated molecule | 232.96 | miamioh.edu |

| [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxylic acid group | 188.98 | mdpi.com |

| [M-H-Cl]⁻ | Loss of a chlorine radical | 197.99 | nih.gov |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

The method involves irradiating a single crystal of the compound with a monochromatic X-ray beam. rigaku.com The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern. rigaku.com By measuring the directions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of individual atoms are determined with very high precision. rigaku.com

The resulting data allows for the determination of key structural parameters. For 3,5-Dichloro-2-hydroxycinnamic acid, this would include the planarity of the phenyl ring and the acrylic acid side chain, the torsion angles defining the orientation of the side chain relative to the ring, and the specific bond lengths of C-Cl, C-O, C=C, and C=O. Furthermore, XRD analysis reveals how the molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds (e.g., involving the hydroxyl and carboxylic acid groups) and halogen bonds, which govern the material's solid-state properties. This information is unobtainable by other analytical methods and is fundamental to understanding the relationship between molecular structure and macroscopic properties. researchgate.netnih.gov

Table 4: Structural Information Obtained from Single-Crystal X-ray Diffraction

| Parameter | Description | Reference |

|---|---|---|

| Crystal System | Classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). | researchpublish.com |

| Space Group | Describes the symmetry operations of the unit cell. | researchpublish.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | researchpublish.com |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. | rigaku.com |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. | rigaku.com |

| Torsion Angles | Dihedral angles that describe the conformation of the molecule. | mdpi.com |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds and other non-covalent interactions. | mdpi.com |

Biosynthesis and Occurrence in Biological Systems Academic Perspective

Natural Sources and Distribution of Hydroxycinnamic Acids in Plants

Hydroxycinnamic acids are widespread throughout the plant kingdom, found in a variety of tissues and organs. nih.govatamanchemicals.com They exist in several forms, including free acids, as well as esters, glycosides, and amides. encyclopedia.pubresearchgate.net The most common hydroxycinnamic acids found in nature include p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. encyclopedia.pubmdpi.com

These compounds are significant components of many food sources. Caffeic acid is the predominant hydroxycinnamic acid in a wide range of fruits, such as apples, plums, blueberries, and tomatoes, often accounting for over 75% of the total hydroxycinnamic acid content. encyclopedia.pubmdpi.com In contrast, p-coumaric acid is the dominant form in citrus fruits and pineapples. encyclopedia.pubmdpi.com Cereal grains are a major dietary source of ferulic acid. nih.gov

The distribution of these acids can be observed in various parts of the plant. For instance, they are integral components of the plant cell wall, where they are often esterified to polysaccharides like arabinoxylans and xyloglucans, or incorporated into lignin. mdpi.comresearchgate.net This incorporation strengthens the cell wall and provides structural support.

Table 1: Prominent Naturally Occurring Hydroxycinnamic Acids and Their Dietary Sources

| Hydroxycinnamic Acid | Common Dietary Sources |

| Caffeic Acid | Coffee, fruits (apples, berries, plums, cherries), vegetables |

| Ferulic Acid | Cereal grains (wheat, maize, barley), coffee, fruits, vegetables |

| p-Coumaric Acid | Citrus fruits, pineapples, tomatoes, carrots |

| Sinapic Acid | Canola oil, various vegetables |

Biosynthetic Pathways of Cinnamic Acids (e.g., Shikimate and Phenylpropanoid Pathways)

The biosynthesis of hydroxycinnamic acids in plants is a well-characterized process that primarily involves two key metabolic routes: the shikimate pathway and the phenylpropanoid pathway. nih.govresearchgate.net These pathways convert simple carbohydrate precursors into a wide array of aromatic compounds.

The shikimate pathway is the initial stage, starting from the primary metabolites phosphoenolpyruvate (B93156) and erythrose-4-phosphate. mdpi.comhebmu.edu.cn This pathway leads to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. hebmu.edu.cn Chorismic acid is a key intermediate and the branch point for the synthesis of these amino acids. researchgate.netnih.gov

The phenylpropanoid pathway then utilizes the amino acid phenylalanine to produce cinnamic acid, the precursor to all hydroxycinnamic acids. nih.govfrontiersin.org This conversion is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov A series of subsequent hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and various O-methyltransferases, then generate the diverse family of hydroxycinnamic acids like p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. nih.gov

Ecological and Biological Roles in Plant Defense Mechanisms

Hydroxycinnamic acids play a crucial role in the defense of plants against a wide range of biotic and abiotic stresses. nih.govbohrium.com Their accumulation is a common response to pathogen attack, herbivory, and environmental challenges like UV radiation and wounding. bohrium.comcdnsciencepub.com

One of the primary defense mechanisms involves the reinforcement of the plant cell wall. nih.gov Hydroxycinnamic acids can be cross-linked into the cell wall matrix, creating a more rigid and less digestible barrier to invading pathogens and insects. cdnsciencepub.com This process of lignification is a key component of the plant's structural defense.

Furthermore, hydroxycinnamic acids and their derivatives, particularly hydroxycinnamic acid amides (HCAAs), can act as direct antimicrobial agents, inhibiting the growth of fungi and bacteria. nih.gov They are also involved in the plant's induced systemic resistance (ISR) and systemic acquired resistance (SAR), which are plant-wide defense responses. The accumulation of these compounds can be triggered by signaling molecules like salicylic (B10762653) acid and jasmonic acid, which are key hormones in plant immunity. researchgate.net In some cases, dichlorinated synthetic analogues of salicylic acid, such as 3,5-dichloroanthranilic acid, have been shown to induce plant defense responses, highlighting the potential for synthetic compounds to modulate these pathways. nih.govmdpi.com

Future Research Directions and Opportunities

Development of Novel Therapeutic Agents based on the 3,5-Dichloro-2-hydroxycinnamic Acid Scaffold

The 3,5-dichloro-2-hydroxycinnamic acid framework has proven to be a versatile starting point for the synthesis of new therapeutic agents. nih.govmdpi.comelsevierpure.com Researchers have successfully created derivatives with significant antimicrobial and anticancer properties. nih.govmdpi.comelsevierpure.com For instance, derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promise against multidrug-resistant Gram-positive bacteria and pathogenic fungi. nih.govmdpi.comelsevierpure.com

One notable derivative, a 5-fluorobenzimidazole with a 3,5-dichloro-2-hydroxyphenyl substituent, exhibited anticancer activity in human pulmonary cancer cell lines and was found to be four times more potent than clindamycin (B1669177) against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.comelsevierpure.com Another promising derivative, a hydrazone with a thien-2-yl fragment, was twice as strong as clindamycin against the same MRSA strain. nih.govmdpi.comelsevierpure.com Furthermore, a hydrazone bearing a 5-nitrothien-2-yl moiety has shown activity against multidrug-resistant Candida auris and azole-resistant Aspergillus fumigatus. nih.govmdpi.comelsevierpure.com

These findings underscore the potential of the 3,5-dichloro-2-hydroxycinnamic acid scaffold in developing new drugs to combat the growing threats of antimicrobial resistance and cancer. nih.govmdpi.comelsevierpure.com

In-depth Mechanistic Studies of Observed Biological Activities

While the biological activities of 3,5-dichloro-2-hydroxycinnamic acid derivatives are promising, a deeper understanding of their mechanisms of action is crucial for further development. Cinnamic acid and its derivatives are known to possess both pro-oxidant and anti-oxidant properties, which can influence cell growth. nih.gov For example, some derivatives can generate reactive oxygen species (ROS), leading to cytotoxicity at high concentrations, while promoting cell growth at lower concentrations. nih.gov

The pro-oxidant effects of some cinnamic acid derivatives, like caffeic acid and 3,4-dihydroxyhydrocinnamic acid, are linked to the production of hydrogen peroxide (H2O2) through oxidative degradation. nih.gov This ROS-dependent cytotoxicity can be mitigated by the presence of metal chelators, suggesting the involvement of Fenton-like reactions. nih.gov Understanding these mechanisms at a molecular level will be essential for optimizing the therapeutic potential of 3,5-dichloro-2-hydroxycinnamic acid derivatives and minimizing off-target effects.

Exploration of New Synthetic Methodologies and Sustainable Chemical Transformations

The synthesis of cinnamic acid and its analogues has traditionally relied on methods like the Perkin reaction, which can have drawbacks such as long reaction times and the formation of unwanted byproducts. pcbiochemres.com Modern synthetic chemistry is increasingly focused on developing more efficient and sustainable methods.

Recent advancements include the use of microwave irradiation with catalysts like polyphosphate esters, which can overcome some of the limitations of traditional methods. pcbiochemres.com Another approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under ultrasonic conditions to produce cinnamaldehyde (B126680) with high trans selectivity. pcbiochemres.com The exploration of enzymatic methods, using catalysts like Novozym 435, also presents a greener alternative for synthesizing cinnamic acid derivatives. pcbiochemres.com For the synthesis of 3,6-dichloro-2-hydroxybenzoic acid, a related compound, a high-pressure carboxylation method known as the Kolbe-Schmitt reaction is employed. google.com Future research should continue to focus on developing novel, environmentally friendly, and high-yielding synthetic routes to 3,5-dichloro-2-hydroxycinnamic acid and its derivatives.

Advanced Structure-Activity Relationship Investigations and Computational Modeling

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For hydroxycinnamic acid derivatives, SAR studies have revealed critical structural elements for their synergistic effects with other compounds. nih.govnih.gov For instance, in acute myeloid leukemia cells, the ability of a hydroxycinnamic acid derivative to synergize with carnosic acid was found to depend on the presence of a para-hydroxyl group on the phenolic ring, a carbon-carbon double bond in the side chain, and a methyl-esterified carboxyl group. nih.govnih.gov

Computational modeling and docking studies can further elucidate these relationships by predicting how different derivatives will interact with their biological targets. nih.gov For example, docking studies have suggested that phosphatidylinositol 3-kinase (PI3K) may be a potential molecular target for the neurotrophic effects of some hydroxycinnamic acid esters. nih.gov By combining SAR data with computational modeling, researchers can rationally design new derivatives of 3,5-dichloro-2-hydroxycinnamic acid with enhanced potency and selectivity for specific therapeutic applications.

Integration with Multi-Target Drug Design Strategies

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological targets. researchgate.netnih.gov This has led to the development of multi-target drug design strategies, where a single molecule is designed to interact with several targets simultaneously. researchgate.net Cinnamic acid derivatives, with their diverse pharmacological activities, are well-suited for this approach. researchgate.netnih.gov

Hybrids of cinnamic acids have been synthesized that exhibit multifunctional properties, such as combined lipoxygenase inhibition and analgesic activity. researchgate.net For example, a hybrid of phenoxyphenyl cinnamic acid and m-acetamidophenol showed potent lipoxygenase inhibition and high analgesic activity. researchgate.net Similarly, hybrids of hydroxycinnamic acids, such as caffeic acid and ferulic acid, are being explored as multi-target-directed ligands for Alzheimer's disease, leveraging their anti-inflammatory, antioxidant, and anti-amyloid aggregation properties. nih.gov The 3,5-dichloro-2-hydroxycinnamic acid scaffold, with its demonstrated potential for diverse biological activities, represents a promising platform for the design and synthesis of novel multi-target agents. nih.govmdpi.comelsevierpure.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.